2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features.
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline: Differing by the presence of a methyl group instead of a propyl group.
Uniqueness
2-Chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitrile group and the propyl chain can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1707372-26-6 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-chloro-4-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-2-5-9-10-6-3-4-7-12(10)16-13(14)11(9)8-15/h2-7H2,1H3 |
InChI Key |
NSTGEVYEGXGTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=C1CCCC2)Cl)C#N |
Origin of Product |
United States |
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